6-(Thian-4-yloxy)pyridine-2-carbonitrile
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Overview
Description
6-(Thian-4-yloxy)pyridine-2-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a thian-4-yloxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thian-4-yloxy)pyridine-2-carbonitrile typically involves the reaction of a pyridine derivative with a thian-4-yloxy group. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a thian-4-yloxy nucleophile under basic conditions. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Thian-4-yloxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
6-(Thian-4-yloxy)pyridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 6-(Thian-4-yloxy)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thian-4-yloxy group can enhance the compound’s binding affinity and selectivity towards its target, while the carbonitrile group can participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbonitrile: Lacks the thian-4-yloxy group, making it less versatile in certain applications.
Thian-4-yloxybenzene: Contains a benzene ring instead of a pyridine ring, affecting its chemical reactivity and biological activity.
6-(Thian-4-yloxy)pyridine-3-carbonitrile: Similar structure but with the carbonitrile group at a different position, which can influence its reactivity and properties.
Uniqueness
6-(Thian-4-yloxy)pyridine-2-carbonitrile is unique due to the presence of both the thian-4-yloxy and carbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(thian-4-yloxy)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c12-8-9-2-1-3-11(13-9)14-10-4-6-15-7-5-10/h1-3,10H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWSGGYRCNRFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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